Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-
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Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] is a synthetic organic compound with a complex structure. It is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C15H16O2, and it has a molecular weight of 228.2863 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] typically involves the reaction of phenol with acetone in the presence of an acid catalystThe reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product. The use of advanced technologies and equipment helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of plastics, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] can be compared with other similar compounds, such as:
- Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]
- Ethanol, 2,2’-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxy]]bis
- Benzene, 1,1’-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-]
These compounds share structural similarities but differ in their specific substituents and properties. The uniqueness of Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] lies in its specific chemical structure and the resulting properties and applications .
Properties
CAS No. |
85536-25-0 |
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Molecular Formula |
C15H8Cl8O2 |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H8Cl8O2/c1-15(2,3-5(16)9(20)13(24)10(21)6(3)17)4-7(18)11(22)14(25)12(23)8(4)19/h24-25H,1-2H3 |
InChI Key |
OJTHLNYBRBMCBW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl |
Canonical SMILES |
CC(C)(C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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